molecular formula C10H20N2O2 B7939784 [Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

Cat. No.: B7939784
M. Wt: 200.28 g/mol
InChI Key: HGIGGMYPCMSDBS-UHFFFAOYSA-N
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Description

[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an amino-acetic acid moiety. The presence of these functional groups contributes to its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is unique due to its combination of a pyrrolidine ring and an amino-acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-3-yl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGGMYPCMSDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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